Vonoprazan impurity 11-d5 (fumarate) is a deuterium-labeled derivative of vonoprazan, a potassium-competitive acid blocker used primarily in the treatment of gastroesophageal reflux disease and other acid-related disorders. The compound is characterized by its chemical structure, which includes a pyrrol-3-yl moiety and fluorophenyl groups. Specifically, it is identified as 1-(5-(2-Fluorophenyl)-1-(pyridin-3-ylsulfonyl)-1H-pyrrol-3-yl)-N-((5-(2-fluorophenyl)-1-(pyridin-3-ylsulfonyl)-1H-pyrrol-3-yl) methyl) fumarate, where the deuterium labeling serves to enhance the compound's stability and facilitate its detection in biological studies .
The chemical reactivity of vonoprazan impurity 11-d5 (fumarate) can be attributed to its functional groups. The pyrrolidine ring can undergo various reactions typical of heterocycles, such as electrophilic substitutions and nucleophilic attacks. The presence of the fumarate moiety suggests potential for reactions involving esterification or hydrolysis under acidic or basic conditions. Furthermore, the deuterium labeling allows for unique tracking in mass spectrometry, aiding in understanding metabolic pathways and degradation processes .
The synthesis of vonoprazan impurity 11-d5 (fumarate) typically involves several steps:
The detailed reaction conditions and purification methods are crucial for obtaining high yields and purity of the final product .
Vonoprazan impurity 11-d5 (fumarate) has potential applications in:
Interaction studies involving vonoprazan impurity 11-d5 (fumarate) focus on its metabolic pathways and how it interacts with biological systems. Given its structural similarity to vonoprazan, it may interact with similar targets such as enzymes involved in gastric acid secretion. These studies are essential for predicting potential side effects or variations in efficacy when used alongside other medications .
Several compounds share structural characteristics with vonoprazan impurity 11-d5 (fumarate). Below is a comparison highlighting their uniqueness:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| Vonoprazan | Potassium-competitive acid blocker | First-in-class drug for acid-related disorders |
| Vonoprazan impurity 11 fumarate | Similar structure without deuterium labeling | Non-deuterated version of the same impurity |
| Lansoprazole | Proton pump inhibitor with different mechanism | Different binding site compared to vonoprazan |
| Rabeprazole | Another proton pump inhibitor | Distinct chemical structure and activity |
Vonoprazan impurity 11-d5 (fumarate) stands out due to its deuterium labeling, which enhances analytical capabilities and provides insights into its pharmacokinetics compared to non-labeled counterparts .